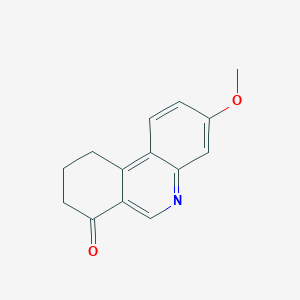![molecular formula C18H22ClN3O2 B14006525 2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol CAS No. 38915-78-5](/img/structure/B14006525.png)
2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol is a chemical compound with the molecular formula C18H21N3O2. It is an acridine derivative, which means it belongs to a class of compounds known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
科学的研究の応用
2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its anticancer activity, particularly in targeting DNA and inhibiting cell proliferation.
作用機序
The mechanism of action of 2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol involves its interaction with DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of DNA and inhibiting processes such as transcription and replication. This intercalation can lead to cell death, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
6,9-Dichloro-2-methoxyacridine: Another acridine derivative with similar biological activities.
9-Aminoacridine: Known for its antimicrobial properties and use as a fluorescent dye.
Uniqueness
2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol is unique due to its specific structure, which allows it to interact with DNA in a distinct manner. This unique interaction makes it a promising candidate for further research in anticancer and antimicrobial applications.
特性
CAS番号 |
38915-78-5 |
|---|---|
分子式 |
C18H22ClN3O2 |
分子量 |
347.8 g/mol |
IUPAC名 |
2-[2-[(2-methoxyacridin-9-yl)amino]ethylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C18H21N3O2.ClH/c1-23-13-6-7-17-15(12-13)18(20-9-8-19-10-11-22)14-4-2-3-5-16(14)21-17;/h2-7,12,19,22H,8-11H2,1H3,(H,20,21);1H |
InChIキー |
DNXHYKAEDGGTER-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NCCNCCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-tert-Butyl-2-chloro-2-(3,5-dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14006448.png)
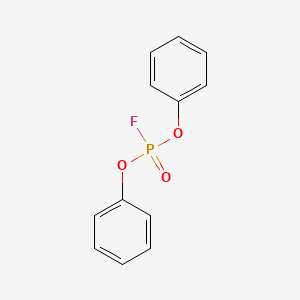
![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea](/img/structure/B14006453.png)
![1-[(4-Methoxyphenyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14006454.png)
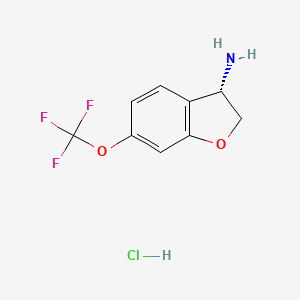
![5,5-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14006468.png)
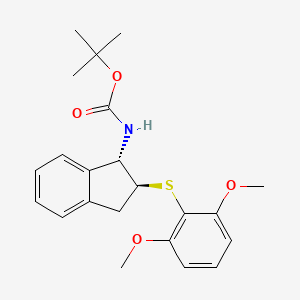

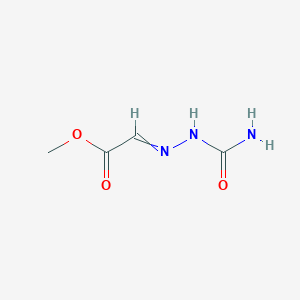
![1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea](/img/structure/B14006501.png)
![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile](/img/structure/B14006503.png)
![2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B14006511.png)
![Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate](/img/structure/B14006517.png)
